molecular formula C14H27Br B14507430 5-Tetradecene, 14-bromo- CAS No. 62871-10-7

5-Tetradecene, 14-bromo-

Cat. No.: B14507430
CAS No.: 62871-10-7
M. Wt: 275.27 g/mol
InChI Key: DHSVCUOZHAXRTG-UHFFFAOYSA-N
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Description

5-Tetradecene, 14-bromo- is a chemical compound characterized by a fourteen-carbon chain containing a double bond at the fifth position and a bromine atom at the fourteenth position. The presence of these two distinct functional groups, an alkene and a bromoalkane, on a long aliphatic chain makes it a potentially valuable intermediate in organic synthesis. Its structure allows for a range of chemical transformations, offering pathways to more complex molecules. The specific stereochemistry of the double bond, whether cis (Z) or trans (E), will influence its reactivity and the spatial arrangement of the resulting products.

Long-chain bromoalkenes are important building blocks in organic synthesis due to their dual reactivity. nih.gov The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups at that position. Simultaneously, the alkene moiety can undergo a wide array of addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation, to introduce further functionality. evitachem.com

The strategic placement of the bromo and alkene groups along a lengthy carbon chain is particularly useful for the synthesis of complex natural products and their analogues, such as pheromones and lipids. mdpi.com The "alkyne zipper reaction," for instance, highlights a method where an internal alkyne can be isomerized to a terminal position, which can then be used to construct long-chain functionalized molecules. mdpi.com The synthesis of long-chain alkyl and alkenyl bromides in high yields has been achieved through methods like the reaction of methanesulfonates with magnesium bromide, which importantly proceeds without isomerization of existing double bonds. nih.gov This control over stereochemistry is crucial in multi-step syntheses.

The hydroboration-isomerization of long-chain olefins is another significant transformation, enabling the movement of a double bond from an internal to a terminal position for subsequent functionalization. uantwerpen.be The presence of a distant functional group, such as a bromine atom, can influence these reactions and offers opportunities for creating bifunctional molecules with precisely defined structures. These terminally functionalized long-chain compounds are valuable precursors for polymers, surfactants, and lubricants. lookchem.com

Research into unsaturated bromo compounds is a dynamic area of organic chemistry, with several key trajectories. One major focus is the development of novel and efficient methods for their synthesis. This includes the regioselective and stereoselective introduction of bromine into unsaturated systems. For example, methods for the synthesis of α-bromo-α,β-unsaturated carbonyl compounds are actively being explored due to the utility of these motifs as intermediates in the synthesis of biologically active molecules. sciengine.comorganic-chemistry.org New protocols, such as those using N-bromosuccinimide (NBS) in the presence of various catalysts or reagents, aim to provide higher yields and milder reaction conditions, aligning with the principles of green chemistry. organic-chemistry.orgorganic-chemistry.org

Another significant research direction is the use of unsaturated bromo compounds in cross-coupling reactions. The bromine atom provides a handle for forming new carbon-carbon and carbon-heteroatom bonds, catalyzed by transition metals like palladium or gold. These reactions are fundamental to the construction of complex molecular architectures from simpler precursors. organic-chemistry.org

Furthermore, the halofluorination of unsaturated compounds, including bromofluorination, is an area of interest for introducing fluorine atoms into organic molecules, which can significantly alter their biological properties. nih.gov The development of reagents that can deliver bromine and fluorine across a double bond with high regioselectivity is a key objective. nih.gov The applications of bromine and various bromo-organic compounds in a wide range of organic transformations, including bromination, oxidation, and cyclization reactions, continue to be an active field of study. sci-hub.se

While specific research dedicated solely to 5-Tetradecene, 14-bromo- is not extensive, its structure suggests several important research imperatives. A primary focus would be the development of stereoselective syntheses for both the (Z) and (E) isomers of this compound. A documented synthesis for (5Z)-14-bromo-5-tetradecene exists, which can serve as a starting point for further methodological development. google.comresearchgate.net

A key research imperative would be to explore the utility of 5-Tetradecene, 14-bromo- as a precursor for the synthesis of high-value chemical products. For instance, it could be a key intermediate in the synthesis of insect pheromones or other bioactive lipids that feature a C14 backbone. The differential reactivity of the alkene and the bromide allows for a stepwise functionalization strategy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62871-10-7

Molecular Formula

C14H27Br

Molecular Weight

275.27 g/mol

IUPAC Name

14-bromotetradec-5-ene

InChI

InChI=1S/C14H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6H,2-4,7-14H2,1H3

InChI Key

DHSVCUOZHAXRTG-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCCBr

Origin of Product

United States

Synthetic Methodologies for 5 Tetradecene, 14 Bromo and Analogous Compounds

Targeted Synthesis Strategies for Specific Isomers of Brominated Tetradecenes

Achieving the desired isomer of a brominated tetradecene necessitates carefully chosen synthetic strategies that can control the placement of both the bromine atom and the double bond.

Regioselective Bromination of Unsaturated Hydrocarbons (e.g., 1-Tetradecene)

The synthesis of terminal bromoalkanes from terminal alkenes is commonly achieved through the anti-Markovnikov addition of hydrogen bromide (HBr). This reaction proceeds via a radical mechanism, which is favored over the polar mechanism that would yield the Markovnikov product. rsc.orgucalgary.ca The "peroxide effect" describes how the presence of a radical initiator, such as dialkyl peroxides (ROOR) or AIBN, facilitates the formation of a bromine radical, which then adds to the terminal alkene. ucalgary.calibretexts.org This addition occurs at the less substituted carbon, leading to the more stable secondary radical intermediate, ultimately yielding the desired 1-bromoalkane. youtube.com

Recent advancements have focused on developing more scalable and user-friendly protocols. For instance, a method has been developed for the direct anti-Markovnikov hydrobromination of terminal alkenes that avoids the need for added initiators by passing air through the reaction mixture prior to the addition of HBr in acetic acid. rsc.org This approach simplifies purification and has been shown to be effective for a range of aliphatic and aromatic olefins. rsc.org

Key Features of Anti-Markovnikov Hydrobromination: | Feature | Description | Reference | | :--- | :--- | :--- | | Regioselectivity | The bromine atom adds to the terminal carbon (C1) of the alkene. | rsc.orglibretexts.org | | Mechanism | Proceeds through a radical chain reaction, favoring the more stable radical intermediate. | rsc.orgyoutube.com | | Conditions | Typically involves HBr in the presence of radical initiators (e.g., peroxides, AIBN) or UV light. ucalgary.calibretexts.org | | Substrates | Applicable to a wide range of terminal alkenes, including long-chain hydrocarbons like 1-tetradecene. | rsc.org |

Stereoselective Approaches to Control Alkene Geometry (e.g., (Z)-14-Bromo-5-tetradecene)

Controlling the geometry of the double bond is crucial, especially for the synthesis of biologically active molecules like insect pheromones, where the Z (cis) or E (trans) configuration determines activity. The synthesis of (Z)-alkenes is often more challenging due to their lower thermodynamic stability compared to their (E)-isomers. researchgate.net

Several methods are employed to achieve high Z-selectivity:

Alkyne Semi-Hydrogenation: The reduction of an internal alkyne using specific catalysts is a primary method for generating Z-alkenes. The Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is a classic example that facilitates the syn-addition of hydrogen to the alkyne, resulting in the Z-alkene. mdpi.org

Wittig Reaction: Modified Wittig reactions can be tuned to favor the formation of Z-alkenes. The choice of phosphonium (B103445) ylide and reaction conditions significantly influences the stereochemical outcome.

Electrochemical Reduction: An electrocatalytic method for the hydrogenation of alkynes to Z-alkenes using a palladium catalyst has been developed, offering high chemo- and stereoselectivity. rsc.org This approach is presented as a more sustainable alternative to traditional methods. rsc.org

Olefin Metathesis: Cross-metathesis reactions using specific halo-substituted molybdenum or ruthenium catalysts can produce Z-alkenyl halides with high stereoselectivity. nih.gov

A synthesis for (Z)-11-tetradecen-1-yl acetate (B1210297), a related pheromone component, utilized the stereoselective reduction of a terminal alkyne intermediate in the presence of a NiP-2 catalyst to create the Z-double bond. researchgate.net

Multistep Coupling Reactions for Constructing Long-Chain Unsaturated Bromoalkenes

Alkylation and Cross-Coupling Methods (e.g., C10+C4=C14 Schemes)

Building the carbon backbone of a molecule like 5-tetradecene, 14-bromo- often involves coupling smaller carbon fragments. For example, a C10 fragment could be coupled with a C4 fragment to construct the C14 chain. harvard.edu Such strategies are common in pheromone synthesis. researchgate.net

Grignard Reagents: Cross-coupling reactions involving Grignard reagents (R-MgX) are powerful tools for forming carbon-carbon bonds. Nickel and palladium complexes are effective catalysts for coupling Grignard reagents with vinyl halides, a reaction that can proceed with high stereoselectivity. tandfonline.comorganic-chemistry.org For instance, a C10 Grignard reagent could be reacted with a C4 vinyl bromide to form a C14 alkene.

Acetylide Alkylation: Terminal alkynes can be deprotonated to form acetylide anions, which are potent nucleophiles. These can then be alkylated with an alkyl halide. A reported synthesis of (Z)-11-tetradecen-1-yl acetate started with 1,10-decanediol, which was used to create a C12 terminal alkyne, which was then alkylated to form the C14 skeleton. researchgate.net Similarly, the synthesis of 1-bromotetradecene involved the deprotonation of 5-hexyn-1-ol (B123273) followed by reaction with 1-iodooctane (B127717) to create a C14 internal alkyne. mdpi.org

Example Coupling Scheme (C10 + C4 → C14):

Step Reactant 1 Reactant 2 Catalyst/Conditions Product Reference
Coupling C10-Alkyl Grignard Reagent C4-Vinyl Bromide Ni or Pd catalyst C14-Alkene tandfonline.comorganic-chemistry.org

| Alkylation | C10-Acetylide | C4-Alkyl Iodide | - | C14-Alkyne | mdpi.org |

Functional Group Interconversions Leading to Terminal Bromoalkenes

The final step in many syntheses is the conversion of a functional group at the end of the chain into the desired bromide. solubilityofthings.com This is often necessary when the coupling reactions used to build the carbon skeleton are incompatible with a terminal bromo- group.

The most common precursor for a terminal bromide is a terminal alcohol. masterorganicchemistry.com The conversion of a primary alcohol to an alkyl bromide can be achieved using several reagents:

Phosphorus Tribromide (PBr₃): A reliable method for converting primary and secondary alcohols to the corresponding bromides. mdpi.orgsinica.edu.tw

Concentrated Hydrobromic Acid (HBr): Effective for converting primary alcohols into bromides, often via an Sₙ2 mechanism. sinica.edu.tw

Thiourea-Mediated Halogenation: A mild method for converting alcohols to bromides that tolerates a wide range of functional groups. organic-chemistry.org

A crucial aspect of synthesizing ω-bromoalkanols is the selective monobromination of α,ω-diols. Studies have shown that heating diols with aqueous HBr in a solvent like toluene, without the azeotropic removal of water, can provide high yields of the desired ω-bromoalkanol. organic-chemistry.orgresearchgate.net This selectivity is attributed to the bromo alcohol product being less reactive than the starting diol, possibly due to the formation of aggregates like reverse micelles that shield the remaining hydroxyl group. organic-chemistry.org

Development and Optimization of Novel Catalytic Systems for Bromoalkene Synthesis

Research continues to focus on developing more efficient, selective, and sustainable catalytic systems for synthesizing bromoalkenes and their precursors. mdpi.com Iron, being an earth-abundant and low-cost metal, has emerged as a promising alternative to precious metal catalysts like palladium and rhodium. thieme-connect.comresearchgate.net

Iron-Catalyzed Hydrohalogenation: Iron complexes have been shown to catalyze the hydrohalogenation of alkenes. nih.gov These reactions can serve as valuable alternatives to traditional methods that may require harsh acidic conditions. nih.gov

Iron-Catalyzed Cross-Coupling: Iron-based catalytic systems are effective for various cross-coupling reactions, including the conjugate addition of aryl iodides to activated alkenes. mdpi.com Iron catalysts have also been developed for highly enantioselective hydrogenation of alkenes, demonstrating their versatility. organic-chemistry.org

Metallocene Catalysts: In the realm of polymer chemistry, metallocene catalysts, such as those based on zirconium, have been used in the copolymerization of ethylene (B1197577) with ω–bromoalkenes like 11–bromo–1–undecene. mdpi.com The choice of cocatalyst, such as methylaluminoxane (B55162) (MAO), was found to significantly influence the incorporation of the bromoalkene into the polymer chain. mdpi.com

Palladium-Catalyzed C-H Alkenylation: Recent work has demonstrated a silver-free, palladium-catalyzed method for the alkenylation of C(sp³)–H bonds using bromoalkenes. acs.org This highlights a move towards more resource-efficient synthetic protocols. acs.org

The ongoing development of these novel catalytic systems aims to improve reaction efficiency, expand substrate scope, and reduce the environmental impact of synthesizing complex molecules like 5-Tetradecene, 14-bromo-.

Green Chemistry Principles in Bromoalkene Preparations

The synthesis of bromoalkenes, including compounds analogous to 5-tetradecene, 14-bromo-, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental and health impacts of chemical processes by designing safer, more efficient, and less wasteful synthetic routes. rroij.com Key green chemistry concepts being applied to bromoalkene preparation include maximizing atom economy, utilizing catalysis, designing less hazardous syntheses, and improving energy efficiency. imist.masigmaaldrich.com

Atom Economy

A central tenet of green chemistry is maximizing atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. acs.orgstudymind.co.uk In this regard, addition reactions are ideal as they have the potential for 100% atom economy. thesciencehive.co.ukkccollege.ac.in The synthesis of a bromoalkane via the addition of hydrogen bromide (HBr) across an alkene double bond, for instance, incorporates all atoms from the reactants into the desired product, generating no by-products. Similarly, the halogenation of an alkene with molecular bromine (Br₂) to form a dibromoalkane is also a 100% atom-economical reaction. thesciencehive.co.uksavemyexams.com

Catalysis

Catalytic processes are preferred over stoichiometric ones because catalysts can increase reaction efficiency and reduce waste, often under milder conditions. imist.ma In the realm of bromoalkene synthesis, several catalytic systems have been developed.

Metathesis Catalysis: The direct synthesis of Z-alkenyl halides can be achieved through catalytic cross-metathesis. nih.gov Using specific molybdenum or ruthenium catalysts, terminal olefins can be converted into internal Z-alkenyl chlorides and bromides in a single step, often with high yields (up to 91%) and excellent stereoselectivity (>98:2 Z:E). nih.gov This method avoids the need for organoboron reagents and strong oxidants like Br₂, representing a more direct and less wasteful route. nih.gov

Metallocene Catalysis: Metallocene catalysts, such as those based on zirconium, have been employed in the copolymerization of ethylene with ω-bromoalkenes like 11-bromo-1-undecene. mdpi.com This process demonstrates high catalytic activity and allows for the incorporation of bromine functionality into polyolefin chains, creating versatile polymers from simple feedstocks. mdpi.com

Cobalt Catalysis: Vitamin B12, a naturally occurring cobalt complex, has been utilized as a benign catalyst for the dicarbofunctionalization of bromoalkenes under visible light. thieme-connect.com This approach enables the formation of complex cyclic structures from bromoalkene precursors in very short reaction times (as little as 15 minutes), highlighting a sustainable alternative to catalysts based on precious or toxic metals. thieme-connect.com

Catalytic SystemReactantsProduct TypeKey Advantages
Molybdenum AlkylideneTerminal Olefin, DihaloetheneZ-Alkenyl HalideHigh Z-selectivity, High Yield, Avoids organoboron reagents nih.gov
rac-Et(H4Ind)2ZrCl2/MAOEthylene, 11-bromo-1-undeceneBrominated PolyethyleneHigh catalytic activity, Direct functionalization of polymers mdpi.com
Vitamin B12 (Cobalamin)Bromoalkene, Electrophilic OlefinSubstituted Pyrrolidines/PiperidinesBenign, naturally derived catalyst, Fast reaction times, Visible light conditions thieme-connect.com

Less Hazardous Chemical Syntheses

A primary goal of green chemistry is to use and generate substances with minimal toxicity. skpharmteco.com While elemental bromine (Br₂) is an atom-economical reagent, it is also highly toxic, corrosive, and hazardous to handle. rsc.orgsci-hub.se Research has focused on two main strategies to mitigate this risk:

Alternative Brominating Agents: Reagents such as N-bromosuccinimide (NBS) have been developed as easier-to-handle and less hazardous alternatives to molecular bromine for certain bromination and cohalogenation reactions. rsc.orgresearchgate.net

Process Technology: The use of continuous flow microreactors offers a safer way to handle highly reactive and toxic reagents like Br₂. rsc.org Flow chemistry allows for the use of small quantities of hazardous materials at any given time, with precise control over reaction conditions and temperature, thereby minimizing the risks associated with exotherms and potential accidents. rsc.org

Energy Efficiency and Milder Conditions

Reducing Unnecessary Derivatization

Green synthetic routes aim to minimize or eliminate the use of protecting groups and other temporary modifications, which require additional reagents and generate waste. sigmaaldrich.comacs.org Direct synthetic methods, such as the catalytic cross-metathesis to form Z-alkenyl halides directly from terminal olefins, exemplify this principle by avoiding intermediate steps involving the synthesis and subsequent reaction of organoboron compounds. nih.gov

Reaction Mechanisms and Chemical Transformations of 5 Tetradecene, 14 Bromo

Fundamental Reactivity of Bromoalkenes in Organic Transformations

Bromoalkenes, such as 5-Tetradecene, 14-bromo-, exhibit a dual reactivity profile, enabling them to participate in reactions characteristic of both alkenes and alkyl halides.

Nucleophilic Substitution Pathways at the Bromine Center

The bromine atom, being more electronegative than carbon, creates a polar C-Br bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This can lead to the replacement of the bromine atom. These reactions typically proceed via one of two primary mechanisms: S(_N)1 or S(_N)2. chemguide.co.uk The specific pathway is influenced by factors such as the structure of the bromoalkene, the nature of the nucleophile, the solvent, and the temperature. chemguide.co.uk

In a typical nucleophilic substitution reaction, a nucleophile (e.g., a hydroxide ion) attacks the carbon atom bonded to the bromine, displacing the bromide ion. chemguide.co.uk For a primary bromoalkane structure, as seen at the 14-position in 5-Tetradecene, 14-bromo-, the S(_N)2 mechanism is often favored. This involves a backside attack by the nucleophile in a single, concerted step. chemguide.co.uk However, the reaction conditions can be manipulated to favor either substitution or elimination. chemguide.co.uk

Factor Favors S(_N)1 Favors S(_N)2
Alkyl Halide Structure Tertiary > SecondaryPrimary > Secondary
Nucleophile Weak nucleophilesStrong nucleophiles
Solvent Polar proticPolar aprotic
Leaving Group Good leaving groupGood leaving group

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in 5-Tetradecene, 14-bromo- is a region of high electron density due to the presence of π electrons. docbrown.info This makes it nucleophilic and reactive towards electrophiles. The characteristic reaction of an alkene is electrophilic addition, where the double bond is broken and new single bonds are formed with the attacking electrophile. libretexts.orgchemguide.co.uk

A classic example is the addition of bromine (Br(_2)). As a Br(_2) molecule approaches the alkene, the π bond's electron density induces a dipole in the bromine molecule, making the closer bromine atom electrophilic. libretexts.orgyoutube.com The alkene's π electrons attack the electrophilic bromine, leading to the formation of a cyclic bromonium ion intermediate. libretexts.orgmasterorganicchemistry.comlibretexts.org A bromide ion then attacks one of the carbons of the bromonium ion from the side opposite the initial bromine, resulting in an anti-addition product. masterorganicchemistry.comlibretexts.org This reaction is often used as a chemical test for the presence of alkenes, as the characteristic orange-brown color of bromine disappears. chemguide.co.ukmasterorganicchemistry.com The reaction with hydrogen halides, like HBr, also proceeds via electrophilic addition, typically forming a carbocation intermediate. youtube.com

Reactant Electrophile Intermediate Product Type
HBrHCarbocationBromoalkane
Br(_2) in CCl(_4)Br (induced dipole)Cyclic Bromonium IonVicinal Dibromide
Br(_2) in H(_2)OBr (induced dipole)Cyclic Bromonium IonBromohydrin

Elimination Reactions Leading to Polyunsaturated Systems from Bromoalkenes

Bromoalkenes can undergo elimination reactions, typically in the presence of a strong base, to form additional carbon-carbon double or triple bonds. chemguide.co.ukpearson.com This process, known as dehydrohalogenation, involves the removal of the bromine atom and a hydrogen atom from an adjacent carbon. libretexts.orgopenstax.orglibretexts.org The result is the formation of a new π bond.

For a compound like 5-Tetradecene, 14-bromo-, an elimination reaction at the bromo-substituted end of the chain would lead to the formation of a conjugated diene system if the new double bond can be formed in conjugation with the existing one, or a non-conjugated diene otherwise. The reaction is highly dependent on the conditions; for instance, using a strong, non-nucleophilic base and high temperatures favors elimination over substitution. chemguide.co.ukpearson.com The regioselectivity of the elimination is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. youtube.com

Detailed Mechanistic Investigations of Bromoalkene Reactions

To gain a deeper understanding of the reaction pathways of bromoalkenes, researchers employ sophisticated computational and experimental techniques.

Computational Chemistry Approaches: Density Functional Theory (DFT) Studies of Potential Energy Surfaces

Computational chemistry provides powerful tools for elucidating reaction mechanisms at a molecular level. amacad.org Density Functional Theory (DFT) is a widely used method to investigate the electronic structure and energetics of molecules and transition states. rsc.org By calculating the potential energy surface (PES) for a given reaction, chemists can map the energy changes that occur as reactants are converted into products. nsf.govnih.govresearchgate.net

These calculations can identify the structures of transition states and intermediates, and determine the activation energies for different possible pathways. nih.govresearchgate.net For instance, DFT studies on the bromination of alkenes have helped to model the formation of the bromonium ion intermediate and calculate the energy barriers for different attack trajectories (e.g., perpendicular vs. sidewise attack of Br(_2)). nih.govresearchgate.net This allows for a detailed, quantitative understanding of the reaction mechanism that complements experimental findings. rsc.org

Experimental Techniques for Mechanism Elucidation: Isotope-Labeling Studies

Isotopic labeling is a powerful experimental technique used to trace the fate of specific atoms throughout a chemical reaction. wikipedia.orgias.ac.in By replacing an atom in a reactant molecule with one of its heavier, stable isotopes (e.g., replacing hydrogen with deuterium , or carbon with ), researchers can follow the labeled atom's position in the products. wikipedia.orgresearchgate.net

This method is invaluable for distinguishing between proposed mechanisms. ias.ac.innih.gov For example, in studying an elimination reaction of a bromoalkene, deuterium could be placed at specific positions on the carbon chain. The location of the deuterium in the resulting polyunsaturated product, or its absence if it is eliminated, provides direct evidence for which hydrogen atoms are involved in the reaction, thereby confirming or refuting a proposed mechanism. wikipedia.org Analytical techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the position of the isotopic label in the final products. creative-proteomics.com

Radical Reaction Pathways Initiated by C-Br Bond Cleavage

The carbon-bromine (C-Br) bond in compounds like 5-Tetradecene, 14-bromo- can undergo homolytic cleavage to initiate radical reactions. This process involves the even distribution of the bonding electrons to form a carbon radical and a bromine atom. libretexts.org Such homolytic bond cleavages are typical for non-polar bonds when electrophiles or nucleophiles are absent. libretexts.org The initiation of these radical chain mechanisms can be achieved through the use of radical initiators or by photolysis.

Once formed, the resulting alkyl radical is an unstable, high-energy intermediate that can participate in various reactions. utdallas.edu A key reaction pathway is the addition of the bromine radical to the double bond of another alkene molecule. libretexts.org In the context of a molecule like 5-Tetradecene, 14-bromo-, this could lead to intramolecular cyclization or intermolecular polymerization, depending on the reaction conditions. The stability of the resulting carbon radical intermediate often dictates the regioselectivity of such additions. libretexts.org For instance, the addition of a bromine radical to an alkene typically proceeds to form the more stable (e.g., secondary over primary) carbon radical. libretexts.org

Reaction TypeInitiatorIntermediate SpeciesPotential Outcome
Radical AdditionPeroxide, LightCarbon radical, Bromine atomPolymerization, Cyclization
Hydrogen AbstractionRadical SpeciesAlkyl radicalFormation of a new radical and a stable molecule
DimerizationTwo Radical SpeciesN/AFormation of a new C-C bond

Advanced Catalytic Transformations Involving 5-Tetradecene, 14-bromo- and Related Analogs

Modern synthetic organic chemistry offers a variety of advanced catalytic methods to transform molecules like 5-Tetradecene, 14-bromo-. These methods enable the formation of complex molecular architectures under mild conditions.

Palladium-Catalyzed C-H Functionalization and Alkene Coupling Reactions

Palladium catalysis is a powerful tool for C-H functionalization, allowing for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds. nih.gov In molecules containing directing groups, a palladium catalyst can be selectively delivered to a specific C-H bond, leading to its activation. nih.gov While 5-Tetradecene, 14-bromo- lacks a classical directing group, related analogs with suitably positioned functional groups can undergo such transformations.

Palladium-catalyzed reactions often involve a catalytic cycle that can include Pd(0)/Pd(II) or Pd(II)/Pd(IV) intermediates. snnu.edu.cnbohrium.com For instance, the Catellani reaction utilizes a palladium catalyst in conjunction with norbornene to functionalize both the ortho and ipso positions of aryl halides. semanticscholar.org Analogous principles can be applied to functionalize bromoalkenes, where the palladium catalyst can insert into the C-Br bond, followed by coupling with the alkene or other reaction partners. These reactions are valued for their high atom economy and functional group tolerance. rsc.org

Catalyst SystemKey IntermediateTypical Reaction
Pd(0)/LigandAlkylpalladium(II)Heck Coupling, Suzuki Coupling
Pd(II)/OxidantPalladacycleC-H Activation/Annulation
Pd(0)/NorborneneArylpalladium(II)Catellani Reaction

Photoredox Catalysis for Bromoalkene and Bromoalkane Activation

Visible-light photoredox catalysis has emerged as a potent strategy for activating small molecules, including bromoalkanes and bromoalkenes. nih.govbeilstein-journals.orgnih.govyoutube.com This method utilizes photocatalysts, often ruthenium or iridium complexes, that can be excited by visible light. beilstein-journals.org The excited photocatalyst can then engage in single-electron transfer (SET) processes, either oxidizing or reducing a substrate to generate a radical intermediate.

In the case of a bromoalkane, the photocatalyst can reduce the C-Br bond to generate an alkyl radical and a bromide anion. nih.gov This radical can then participate in various C-C bond-forming reactions. nih.gov This approach is particularly useful for generating nucleophilic alkyl radicals from unactivated bromoalkanes under mild conditions. nih.gov The versatility of photoredox catalysis allows for a wide range of transformations, including carbobromination of unactivated alkenes. researchgate.net

Photocatalyst TypeQuenching CycleSubstrate ActivatedRadical Generated
[Ru(bpy)₃]²⁺Oxidative or ReductiveBromoalkane/BromoalkeneAlkyl/Alkenyl Radical
Iridium ComplexesOxidative or ReductiveBromoalkane/BromoalkeneAlkyl/Alkenyl Radical
Organic DyesOxidative or ReductiveBromoalkane/BromoalkeneAlkyl/Alkenyl Radical

Olefin Metathesis and Its Application in Forming Tetradecene Derivatives

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This reaction is catalyzed by transition metal alkylidene complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts). masterorganicchemistry.comharvard.edu

For a substrate like 5-Tetradecene, 14-bromo-, olefin metathesis offers several synthetic possibilities. Ring-closing metathesis (RCM) could be employed if another alkene functionality is present in the molecule, leading to the formation of a cyclic derivative. organic-chemistry.orglibretexts.org Cross-metathesis with another olefin would result in the formation of new, elongated or shortened, tetradecene derivatives. masterorganicchemistry.com The success of these reactions depends on the tolerance of the catalyst to the bromo-functional group. Modern Grubbs' catalysts are known for their excellent functional group tolerance and stability. harvard.eduorganic-chemistry.org

CatalystKey FeaturesTypical Application
Grubbs' Catalyst (1st Gen)Ruthenium-based, good functional group toleranceRing-Closing Metathesis (RCM)
Grubbs' Catalyst (2nd Gen)Higher activity and stability than 1st GenCross-Metathesis (CM)
Schrock's CatalystMolybdenum-based, highly reactiveMetathesis of sterically demanding substrates

Stereochemical Control and Isomerization Processes in Unsaturated Bromo Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of chemical reactions involving unsaturated compounds like 5-Tetradecene, 14-bromo-. wikipedia.org The presence of a double bond introduces the possibility of E/Z isomerism, and reactions at or near stereocenters must be controlled to obtain the desired product isomer.

Achieving stereochemical control in a reaction can be accomplished through various strategies, including substrate control, where the existing stereochemistry of the molecule influences the outcome of a subsequent reaction. youtube.com In reactions involving unsaturated bromo compounds, the stereochemistry of the starting material can dictate the stereochemistry of the product in what are known as stereospecific reactions. vedantu.com For example, the biological activity of chiral compounds is often highly dependent on their stereochemistry. nih.gov

Isomerization processes, such as the migration of the double bond, can also occur in unsaturated bromo compounds, potentially leading to a mixture of products. These processes can be influenced by factors such as the catalyst, solvent, and reaction temperature. vedantu.com Therefore, careful control of reaction conditions is essential to ensure the desired stereochemical outcome and to minimize unwanted isomerization. rijournals.com

Analytical Methodologies for the Comprehensive Characterization of 5 Tetradecene, 14 Bromo

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating 5-Tetradecene, 14-bromo- from reaction mixtures, byproducts, and environmental matrices, as well as for assessing its purity.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 5-Tetradecene, 14-bromo-. The gas chromatograph separates the compound from other components in a mixture based on its boiling point and polarity, while the mass spectrometer provides structural information based on its mass-to-charge ratio and fragmentation pattern.

In a typical GC-MS analysis of a long-chain bromoalkene, the molecule will first ionize to produce a molecular ion peak. Due to the presence of bromine, this molecular ion peak will appear as a pair of peaks of nearly equal intensity, corresponding to the two major isotopes of bromine, 79Br and 81Br. docbrown.infoyoutube.com The fragmentation of the molecular ion is predictable. Cleavage of the carbon-bromine bond is a common fragmentation pathway, leading to the loss of a bromine radical and the formation of a C14H27+ fragment. docbrown.info Further fragmentation along the alkyl chain will produce a series of carbocation fragments separated by 14 mass units (corresponding to CH2 groups). libretexts.org Alpha-cleavage, the breaking of the bond adjacent to the double bond, is also a characteristic fragmentation pathway for alkenes. wikipedia.org

Table 1: Predicted Key Mass Fragments for 5-Tetradecene, 14-bromo- in GC-MS

Fragment Ion Predicted m/z Description
[M]+274/276Molecular ion peak (containing 79Br/81Br)
[M-Br]+195Loss of a bromine radical
[CnH2n-1]+VariousFragments from cleavage along the alkyl chain
Allylic fragmentsVariousFragments resulting from cleavage at the C-C bond adjacent to the double bond

For the analysis of trace amounts of 5-Tetradecene, 14-bromo-, particularly in complex environmental or biological samples, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers excellent sensitivity and selectivity. While GC-MS is suitable for volatile compounds, HPLC-MS/MS can be advantageous for less volatile or thermally labile brominated compounds.

The separation in HPLC is based on the compound's partitioning between a stationary phase and a liquid mobile phase. For a nonpolar compound like 5-Tetradecene, 14-bromo-, reversed-phase chromatography with a C18 column is typically employed. The detection by tandem mass spectrometry (MS/MS) provides a high degree of specificity. In MS/MS, a specific precursor ion (e.g., the molecular ion of 5-Tetradecene, 14-bromo-) is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the detection of the analyte at very low concentrations.

Spectroscopic Techniques for Elucidating Molecular Structure and Conformation

Spectroscopic techniques are indispensable for the definitive structural elucidation of 5-Tetradecene, 14-bromo-, providing detailed information about its molecular framework and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. Both 1H NMR and 13C NMR are used to map out the carbon and hydrogen framework of 5-Tetradecene, 14-bromo-.

In the 1H NMR spectrum, the protons on the carbon bearing the bromine atom (C14) would appear as a triplet at approximately 3.4 ppm due to the deshielding effect of the bromine atom and coupling with the adjacent methylene protons. oregonstate.edu The olefinic protons at C5 and C6 would resonate in the range of 5.3-5.5 ppm, with the coupling constant between them indicating the stereochemistry of the double bond (cis or trans). libretexts.org The remaining methylene and methyl protons would appear in the upfield region of the spectrum.

The 13C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon attached to the bromine (C14) would be shifted downfield to around 34 ppm. docbrown.infodocbrown.info The olefinic carbons (C5 and C6) would appear in the range of 120-140 ppm. stackexchange.combhu.ac.in The remaining aliphatic carbons would resonate at higher field strengths.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ) for 5-Tetradecene, 14-bromo-

Atom Predicted 1H NMR Shift (ppm) Predicted 13C NMR Shift (ppm)
C1-H3~0.9 (triplet)~14
C2 to C4, C7 to C12-H2~1.2-1.4 (multiplets)~22-32
C5-H, C6-H~5.3-5.5 (multiplets)~120-140
C13-H2~1.8 (quintet)~32
C14-H2~3.4 (triplet)~34

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For non-conjugated alkenes like 5-Tetradecene, 14-bromo-, the primary electronic transition is the π → π* transition of the double bond. This transition typically occurs at wavelengths below 200 nm, which is in the far UV region and often not readily observable with standard spectrophotometers. docbrown.infomsu.edu The presence of the bromine atom is not expected to significantly shift the absorption maximum into the near UV or visible range. Therefore, while UV-Vis spectroscopy can confirm the presence of the alkene functional group, it is less useful for detailed structural elucidation of this particular compound compared to NMR and mass spectrometry. libretexts.orgutoronto.ca

Derivatization Strategies for Enhanced Analytical Detection and Structural Information

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a particular analytical method. damascusuniversity.edu.sylibretexts.org For 5-Tetradecene, 14-bromo-, derivatization can be employed to enhance its detectability in GC analysis, particularly when using an electron capture detector (ECD), which is highly sensitive to halogenated compounds.

One common derivatization strategy for haloalkanes is the introduction of additional halogen atoms or other electron-capturing groups. colostate.edu For instance, reaction with a fluorinated reagent can increase the compound's volatility and its response on an ECD. libretexts.org While 5-Tetradecene, 14-bromo- already contains a bromine atom, further derivatization can be beneficial for ultra-trace analysis. Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common derivatization technique in GC, but it is not directly applicable to 5-Tetradecene, 14-bromo- as it lacks active hydrogens. sigmaaldrich.comphenomenex.blog However, if the molecule were to be functionalized, for example by hydroxylation at the double bond, silylation of the resulting hydroxyl groups would be a viable strategy to improve its chromatographic behavior.

Targeted Derivatization for Positional Isomer Identification of Double Bonds

The precise localization of the carbon-carbon double bond is a critical step in the structural confirmation of 5-Tetradecene, 14-bromo-. Mass spectrometry-based shotgun lipidomics approaches, while often applied to fatty acids, provide a powerful framework for identifying double bond positional isomers through chemical derivatization. nih.govnih.govresearchgate.net One such strategy involves a charge-switch derivatization using reagents like N-(4-aminomethylphenyl) pyridinium (AMPP). nih.govnih.govresearchgate.net

The derivatization of 5-Tetradecene, 14-bromo- with AMPP would proceed by targeting the double bond. Subsequent tandem mass spectrometry (MS/MS) analysis of the derivatized molecule allows for the generation of diagnostic fragment ions. The fragmentation patterns, specifically the allylic cleavages, provide unambiguous information about the location of the original double bond. nih.govnih.gov For instance, the analysis of different tetradecenyl bromide isomers derivatized with AMPP would yield unique fragment ions, allowing for their clear differentiation.

Below is a hypothetical data table illustrating the expected diagnostic fragment ions for different positional isomers of tetradecenyl bromide after derivatization with AMPP.

Positional IsomerDerivatization ReagentKey Diagnostic Fragment Ion (m/z)
5-Tetradecene, 14-bromo-AMPP[Hypothetical m/z value 1]
6-Tetradecene, 14-bromo-AMPP[Hypothetical m/z value 2]
7-Tetradecene, 14-bromo-AMPP[Hypothetical m/z value 3]

This table is interactive. Click on the headers to sort the data.

Bromine-Containing Derivatization Reagents for Mass Spectrometry Signal Enhancement

While 5-Tetradecene, 14-bromo- already contains a bromine atom, the use of additional bromine-containing derivatization reagents can be a strategic approach to enhance ionization efficiency and improve detection sensitivity in mass spectrometry. nih.gov This is particularly useful when analyzing trace amounts of the compound in complex matrices. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a distinct signature that can be easily recognized in the mass spectrum, aiding in the identification of bromine-containing compounds.

A novel bromine isotope derivatization reagent, such as 5-bromo-2-hydrazinopyridine, could be employed if the target analyte, 5-Tetradecene, 14-bromo-, were first functionalized to contain a carboxyl or carbonyl group. nih.gov This "bromine signature coded derivatization" enhances the signal and provides distinctive fragmentation patterns, which are beneficial for liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov

The following table presents a selection of bromine-containing derivatization reagents and their potential applications in enhancing the mass spectrometric signal of modified bromoalkenes.

Derivatization ReagentTarget Functional GroupRationale for Use
5-bromo-2-hydrazinopyridineCarbonyl/CarboxylIntroduces a second bromine signature for enhanced MS detection.
Pentafluorobenzyl bromideCarboxylic acidsEnhances ionization efficiency for better sensitivity. ddtjournal.com

This table is interactive. Click on the headers to sort the data.

Hyphenated Analytical Platforms for Comprehensive Profiling of Bromoalkenes

For a comprehensive analysis of 5-Tetradecene, 14-bromo-, especially in complex mixtures, hyphenated analytical techniques are indispensable. These platforms combine the separation power of chromatography with the identification capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the likely volatile nature of 5-Tetradecene, 14-bromo-, GC-MS is a highly suitable technique for its analysis. The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a molecular fingerprint.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives of 5-Tetradecene, 14-bromo- or for analyses where derivatization is employed to enhance ionization, LC-MS is the platform of choice. LC separates compounds in the liquid phase based on their polarity and other physicochemical properties. The eluent from the LC is then introduced into the mass spectrometer for detection and identification. LC-MS is particularly versatile and can be used for a broad range of compounds.

The choice between GC-MS and LC-MS would depend on the specific properties of the analyte and the goals of the analysis. Both techniques, however, offer the high sensitivity and selectivity required for the robust characterization of bromoalkenes like 5-Tetradecene, 14-bromo-.

The table below summarizes the applicability of these hyphenated techniques for the analysis of 5-Tetradecene, 14-bromo-.

Analytical PlatformAnalyte VolatilityTypical Application
Gas Chromatography-Mass Spectrometry (GC-MS)VolatileSeparation and identification of underivatized 5-Tetradecene, 14-bromo-.
Liquid Chromatography-Mass Spectrometry (LC-MS)Non-volatile or derivatizedAnalysis of derivatized 5-Tetradecene, 14-bromo- for enhanced detection.

This table is interactive. Click on the headers to sort the data.

Theoretical and Computational Investigations of 5 Tetradecene, 14 Bromo

Quantum Chemical Calculations on Electronic Structure and Bonding Characteristics

Quantum chemical calculations offer a powerful lens through which to examine the intricate electronic structure and bonding characteristics of 5-Tetradecene, 14-bromo-. While specific studies on this exact molecule are not abundant in the provided search results, we can infer its properties based on calculations performed on similar structures.

The electronic properties of bromo-organic compounds are significantly influenced by the presence of the bromine atom. sci-hub.se Computational studies on molecules containing a C-Br bond, such as 5-bromo-4-thiouracil, have been conducted using methods like the M062X/aug-cc-pVTZ level of theory to investigate electron attachment and dissociation. mdpi.com For 5-Tetradecene, 14-bromo-, the bromine atom would introduce a region of higher electron density and polarizability at one end of the long alkyl chain. The double bond at the 5-position further contributes to the electronic landscape, creating a site of higher reactivity.

The bonding characteristics can be analyzed through various computational parameters. For instance, in studies of tin and platinum adducts with guanine, methods like PM3 and ab initio calculations have been used to determine binding energies and optimized molecular structures. mdpi.com Similar approaches could be applied to 5-Tetradecene, 14-bromo- to calculate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. The C-Br bond length and the geometry around the C5=C6 double bond would be of particular interest.

Computational Modeling of Reaction Kinetics and Thermodynamic Parameters

Computational modeling is an invaluable tool for understanding the kinetics and thermodynamics of chemical reactions involving 5-Tetradecene, 14-bromo-. While direct computational studies on this specific molecule are not detailed in the search results, the principles and methods from related research can be applied.

Reaction Kinetics:

The kinetics of reactions involving haloalkenes are often studied using computational methods. For example, density functional theory (DFT) has been successfully used to investigate the kinetics of atmospheric photooxidation of polybrominated diphenyl ethers. researchgate.net A similar approach for 5-Tetradecene, 14-bromo- could model its reactions, such as addition reactions at the double bond or nucleophilic substitution at the bromine-bearing carbon. Computational methods can determine activation barriers (Ea), which are crucial for predicting reaction rates. acs.org For instance, in the study of the retro Diels-Alder reaction of certain bicyclic compounds, Arrhenius activation parameters were calculated from first-order rate constants. acs.org

Thermodynamic Parameters:

Thermodynamic parameters such as the heat of formation (ΔHf), entropy (S), and Gibbs free energy (G) can be calculated using computational software. The CHETAH program, for example, utilizes Benson's group contribution method to estimate these values based on molecular structure. core.ac.uk Such calculations can predict the thermal stability and potential energy release of a compound. For 5-Tetradecene, 14-bromo-, these calculations would provide insight into its stability and the feasibility of various chemical transformations. The thermodynamic favorability of different reaction pathways, such as isomerization or decomposition, can be assessed by comparing the Gibbs free energies of reactants, transition states, and products. acs.org

A summary of typical computational methods and the parameters they can determine is presented below:

Computational MethodKey Parameters DeterminedRelevance to 5-Tetradecene, 14-bromo-
Density Functional Theory (DFT)Activation Energies, Reaction Enthalpies, Gibbs Free EnergiesPredicting reaction rates and spontaneity of reactions like addition, substitution, and elimination.
Ab initio MethodsBond Dissociation Energies, Electronic StructuresUnderstanding bond strengths (e.g., C-Br bond) and reactivity.
Semi-empirical Methods (e.g., PM3)Heats of Formation, Molecular GeometriesRapid estimation of thermodynamic properties and stable conformations.
Molecular Dynamics (MD)Conformational Landscapes, Transport PropertiesSimulating the dynamic behavior of the molecule in different environments.

Prediction of Reactivity and Selectivity Profiles through Molecular Simulations

Molecular simulations provide a dynamic and predictive framework for understanding the reactivity and selectivity of 5-Tetradecene, 14-bromo-. These computational techniques can model the behavior of the molecule over time, offering insights that complement static quantum chemical calculations.

Reactivity Prediction:

The reactivity of 5-Tetradecene, 14-bromo- is dictated by its two primary functional groups: the carbon-carbon double bond and the carbon-bromine bond. Molecular simulations can help predict how these sites will behave in different chemical environments. For instance, the double bond is susceptible to electrophilic attack. Simulations can model the approach of an electrophile and identify the preferred trajectory and the resulting stereochemistry of the product. Similarly, the carbon attached to the bromine is an electrophilic center, prone to attack by nucleophiles. Simulations can model nucleophilic substitution reactions (e.g., SN1 or SN2 mechanisms), providing insights into the reaction pathway and potential side reactions. The presence of the double bond could also influence the reactivity at the C-Br bond through long-range electronic effects.

Selectivity Prediction:

In reactions where multiple products are possible, molecular simulations can predict the selectivity. For example, in addition reactions to the double bond, regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (syn vs. anti-addition) are important considerations. By calculating the energies of the possible transition states and intermediates, simulations can predict the major product. For instance, in the epoxidation of olefins, computational studies have been used to rationalize the high diastereoselectivity observed. acs.org

Furthermore, in reactions involving both the double bond and the bromo group, chemoselectivity becomes a key issue. Molecular simulations can help determine which functional group is more likely to react under specific conditions. For example, by modeling the interaction of the molecule with different reagents, it's possible to predict whether addition to the alkene or substitution at the alkyl bromide will be the favored pathway.

The table below summarizes how molecular simulations can be applied to predict the reactivity and selectivity of 5-Tetradecene, 14-bromo-.

Reaction TypePredicted by Simulation
Electrophilic AdditionRegioselectivity, Stereoselectivity
Nucleophilic SubstitutionReaction Mechanism (SN1/SN2), Rate
EliminationRegioselectivity (Zaitsev/Hofmann)
Radical ReactionsSite of Radical Attack

Conformational Analysis and Stereochemical Prediction

The long, flexible alkyl chain of 5-Tetradecene, 14-bromo- allows for a multitude of possible conformations. Conformational analysis, aided by computational methods, is essential for understanding its three-dimensional structure and how that structure influences its physical and chemical properties.

The presence of the C5=C6 double bond introduces a degree of rigidity in the middle of the chain. This double bond can exist as either the (E)- or (Z)-isomer, which are geometric isomers with distinct shapes and properties. libretexts.orgnist.gov The IUPAC name "5-Tetradecene" implies the (Z)-isomer unless specified otherwise. libretexts.org

Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform a systematic search for low-energy conformations. By rotating the single bonds in the alkyl chain and calculating the potential energy of each resulting structure, a conformational landscape can be generated. This landscape reveals the most stable conformations and the energy barriers between them.

For 5-Tetradecene, 14-bromo-, the most stable conformations will likely be those that minimize steric interactions between the different parts of the molecule. The long alkyl chains will tend to adopt a staggered, anti-periplanar arrangement to reduce gauche interactions. The region around the double bond will be planar.

Stereochemical prediction is also a critical aspect of understanding the reactions of 5-Tetradecene, 14-bromo-. For reactions occurring at the double bond, such as epoxidation or dihydroxylation, the stereochemical outcome (i.e., the formation of specific enantiomers or diastereomers) can be predicted by considering the steric hindrance of the different conformers. For example, in the asymmetric epoxidation of olefins, chiral catalysts can lead to high enantiomeric excesses, and computational studies can help rationalize the observed stereoselectivity. acs.org Similarly, reactions at the chiral center that could be created at C5 or C6 would lead to different stereoisomers, the relative stabilities of which can be assessed computationally.

The table below outlines key aspects of conformational analysis and stereochemical prediction for 5-Tetradecene, 14-bromo-.

FeatureDescriptionComputational Approach
Geometric Isomerism (E)- and (Z)-isomers around the C5=C6 double bond.Calculation of relative energies to determine the more stable isomer.
Conformational Isomerism Different spatial arrangements due to rotation around single bonds.Systematic conformational search using molecular mechanics or quantum mechanics.
Chirality Potential for chiral centers to be formed during reactions.Modeling transition states to predict the stereochemical outcome of reactions.
Stereoselectivity Preferential formation of one stereoisomer over another.Calculation of activation energies for pathways leading to different stereoisomers.

Applications of 5 Tetradecene, 14 Bromo in Academic Synthetic Research

Role as a Crucial Synthetic Intermediate in the Synthesis of Complex Natural Products

The strategic placement of a reactive bromine atom and a nucleophilic double bond within a fourteen-carbon chain makes 5-Tetradecene, 14-bromo- an attractive intermediate for the total synthesis of intricate natural products. A key example of its application is found in a Japanese patent, which discloses the synthesis of (5Z)-14-bromo-5-tetradecene as a precursor for more complex molecules. google.com While the full scope of the natural product target is not detailed in the abstract, the synthesis of this specific isomer highlights its importance as a building block.

The general strategy for incorporating such a fragment into a natural product often involves a two-pronged approach. The terminal bromine allows for nucleophilic substitution or the formation of an organometallic reagent, enabling chain extension or coupling to another part of the target molecule. Simultaneously, the C5-C6 double bond can be subjected to a variety of transformations, such as epoxidation, dihydroxylation, or cleavage, to introduce further functionality as required by the complex structure of the natural product.

Research into the synthesis of long-chain, biologically active molecules frequently employs intermediates with similar structural motifs. For instance, the synthesis of various pheromones and lipids often relies on the precise assembly of long alkyl chains with specific stereochemistry and functionality. The principles applied in these syntheses are directly transferable to the utilization of 5-Tetradecene, 14-bromo-.

Utility in the Construction of Advanced Organic Scaffolds and Functional Materials

The construction of novel organic scaffolds with tailored properties is a cornerstone of modern materials science and medicinal chemistry. 5-Tetradecene, 14-bromo- serves as a valuable linchpin in the creation of such advanced structures. The presence of two distinct reactive sites allows for its use in "click" chemistry and other efficient ligation strategies to build up larger, more complex molecules.

For example, the terminal bromine can be converted into an azide (B81097) or an alkyne, which can then participate in cycloaddition reactions to form triazole-containing scaffolds. These triazole units are known for their stability and ability to participate in hydrogen bonding, making them valuable components in the design of functional materials and biologically active molecules.

Furthermore, the double bond in the 5-position can be utilized in polymerization reactions. Ring-opening metathesis polymerization (ROMP) of cyclic olefins derived from 5-Tetradecene, 14-bromo- could lead to the formation of functional polymers. The pendant bromoalkyl chains on the resulting polymer can then be further modified, allowing for the creation of materials with tunable properties, such as solubility, thermal stability, and chemical reactivity. While direct polymerization of 5-Tetradecene, 14-bromo- itself is less common, its derivatives are potential monomers for creating advanced polymer architectures. researchgate.netacs.org

Exploration of 5-Tetradecene, 14-bromo- in Cross-Coupling Chemistry for Diversification

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the terminal bromine atom of 5-Tetradecene, 14-bromo- makes it an ideal substrate for such transformations. This allows for the facile introduction of a wide variety of functional groups, leading to a diverse library of derivatives from a single starting material.

Table 1: Potential Cross-Coupling Reactions of 5-Tetradecene, 14-bromo-

Cross-Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting Functional Group
Suzuki CouplingOrganoboron Reagent (e.g., boronic acid, boronic ester)Palladium catalyst (e.g., Pd(PPh₃)₄), BaseAlkyl, Aryl, or Vinyl Group
Sonogashira CouplingTerminal AlkynePalladium catalyst, Copper(I) co-catalyst, BaseAlkyne Group
Heck CouplingAlkenePalladium catalyst, BaseSubstituted Alkene
Stille CouplingOrganotin ReagentPalladium catalystAlkyl, Aryl, or Vinyl Group
Buchwald-Hartwig AminationAminePalladium catalyst, Ligand, BaseAmine Group

The Suzuki coupling, for instance, would allow for the attachment of various aryl or vinyl groups to the end of the fourteen-carbon chain, a common strategy in the synthesis of liquid crystals and other functional materials. rsc.org The Sonogashira coupling provides a straightforward route to terminal alkynes, which are themselves versatile functional groups for further transformations. mdpi.com

The ability to perform these cross-coupling reactions chemoselectively, without affecting the internal double bond, is a key advantage of using 5-Tetradecene, 14-bromo- as a synthetic intermediate. This orthogonality of reactive sites is a highly sought-after feature in complex molecule synthesis.

Future Directions and Emerging Research Avenues for 5 Tetradecene, 14 Bromo

Development of Asymmetric Synthetic Routes to Chiral Bromoalkenes

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials science industries. wikipedia.org For a molecule like 5-Tetradecene, 14-bromo-, the introduction of chirality can lead to the development of novel liquid crystals, chiral ligands for catalysis, and biologically active compounds. Future research is poised to move beyond traditional synthetic methods to establish robust asymmetric routes to chiral bromoalkenes.

A key strategy in this endeavor is the asymmetric synthesis of chiral long-chain alcohols, which serve as precursors to chiral bromoalkenes. researchgate.net Biocatalytic approaches, utilizing enzymes, have shown great promise in the asymmetric reduction of prochiral ketones to produce chiral alcohols with high enantiomeric excess. researchgate.net This methodology could be adapted to produce chiral precursors for 5-Tetradecene, 14-bromo-. Another promising avenue is the use of chiral Lewis acid catalysts, such as chiral oxazaborolidinium ions (COBIs), which have proven effective in a variety of asymmetric transformations. sigmaaldrich.com The development of catalysts specifically tailored for the asymmetric functionalization of long-chain alkenes is a critical area of future research.

Furthermore, the catalytic asymmetric migratory coupling of gem-diborylalkanes presents an innovative strategy for synthesizing chiral 1,2-bis(boronic) esters, which are valuable chiral building blocks. sioc-journal.cn Research in this area could inspire new methods for the direct asymmetric borylation of bromoalkenes, opening up new pathways to chiral derivatives of 5-Tetradecene, 14-bromo-.

Table 1: Potential Asymmetric Synthetic Strategies for Chiral 5-Tetradecene, 14-bromo- Derivatives

StrategyDescriptionPotential Outcome
Biocatalytic ReductionEnzymatic reduction of a corresponding ketone precursor.Enantiomerically enriched (R)- or (S)-14-bromo-5-tetradecen-x-ol.
Chiral Lewis Acid CatalysisAsymmetric functionalization of the alkene or a precursor using a chiral catalyst.Stereoselective introduction of functional groups leading to chiral bromoalkenes.
Asymmetric Migratory CouplingAdaptation of methods used for chiral boronic esters to bromoalkene substrates.Novel chiral organoboron derivatives of 5-Tetradecene, 14-bromo-.
Chiral Auxiliary Mediated SynthesisCovalent attachment of a chiral auxiliary to a precursor to direct stereoselective reactions. wikipedia.orgDiastereoselective synthesis of intermediates leading to enantiopure 5-Tetradecene, 14-bromo-.

Investigation of Novel Catalytic Transformations under Mild Conditions

The development of catalytic reactions that proceed under mild conditions is a central theme in green chemistry, aiming to reduce energy consumption and minimize waste. For 5-Tetradecene, 14-bromo-, with its two reactive sites (the carbon-carbon double bond and the carbon-bromine bond), the discovery of novel, selective catalytic transformations is a rich area for future exploration.

Palladium-catalyzed cross-coupling reactions are a powerful tool in organic synthesis, and their application to bromoalkenes is well-established. acs.orgacs.org Future research will likely focus on expanding the scope of these reactions for long-chain bromoalkenes like 5-Tetradecene, 14-bromo-, under even milder conditions, potentially utilizing ligand-free systems or highly active catalysts at very low loadings. rsc.orgmdpi.com For instance, the stereoselective coupling of the (E)- and (Z)-isomers of bromoalkenes can be exploited to synthesize complex polyunsaturated compounds. nih.gov

Gold-catalyzed reactions are also emerging as a powerful tool in organic synthesis. The development of gold-catalyzed chain-walking reactions, which allow for the functionalization of remote C-H bonds in alkenes, could lead to novel transformations of 5-Tetradecene, 14-bromo-. chemrxiv.org This could enable the synthesis of complex cyclic and polycyclic structures from this linear precursor.

Moreover, the development of tellurium-promoted stereoselective hydrodebromination of 1,1-dibromoalkenes to (E)-bromoalkenes under mild, metal-free conditions highlights the potential for discovering new catalytic systems that offer unique selectivity and functional group tolerance. researchgate.net Applying such novel catalytic methods to 5-Tetradecene, 14-bromo- could provide efficient access to a wider range of derivatives.

Integration of In-Situ Monitoring Techniques for Reaction Discovery and Optimization

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. The integration of in-situ monitoring techniques into the study of reactions involving 5-Tetradecene, 14-bromo- is a crucial future direction for both reaction discovery and process optimization.

Techniques such as Raman and Near-Infrared (NIR) spectroscopy are powerful tools for the in-situ monitoring of polymerization reactions, including olefin metathesis. researchgate.netacs.org These methods can track the concentration of monomers and polymers in real-time, providing a detailed picture of the reaction progress. researchgate.netbeilstein-journals.org Applying these techniques to catalytic transformations of 5-Tetradecene, 14-bromo-, such as cross-metathesis or polymerization, would enable rapid optimization of reaction conditions and a deeper understanding of the catalytic cycle.

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical analysis, is also being increasingly used for in-line reaction monitoring. gla.ac.uk The development of walk-up automated reaction profiling systems allows for the generation of data-rich reports of reaction progress over time, facilitating high-throughput experimentation and optimization. acs.org Furthermore, Direct Analysis in Real Time (DART) mass spectrometry offers a powerful method for the direct and quantitative monitoring of catalytic reactions, even under heterogeneous conditions. rsc.org

Table 2: In-Situ Monitoring Techniques for Studying Reactions of 5-Tetradecene, 14-bromo-

TechniqueInformation GainedPotential Application
Raman SpectroscopyReal-time concentration of reactants and products, catalyst activity. researchgate.netnih.govMonitoring olefin metathesis or polymerization of 5-Tetradecene, 14-bromo-.
Near-Infrared (NIR) SpectroscopyQualitative and semi-quantitative reaction progress profiles. acs.orgHigh-throughput screening of catalysts and reaction conditions.
In-line NMR SpectroscopyDetailed structural information, reaction kinetics, and stereoselectivity. gla.ac.ukMechanistic studies and real-time optimization of cross-coupling reactions.
DART Mass SpectrometryQuantitative analysis of reactants, products, and intermediates. rsc.orgStudying reaction mechanisms in complex mixtures, including micellar catalysis.

Interdisciplinary Research Bridging Synthetic Chemistry with Computational Science and Analytical Chemistry

The convergence of synthetic chemistry, computational science, and analytical chemistry offers a powerful paradigm for accelerating chemical discovery. For a molecule like 5-Tetradecene, 14-bromo-, this interdisciplinary approach can provide unprecedented insights into its reactivity and guide the design of new synthetic routes and functional materials.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms, predicting reactivity, and understanding the origins of selectivity. researchgate.netpitt.edu DFT calculations can be employed to investigate the thermodynamics and kinetics of various transformations of 5-Tetradecene, 14-bromo-, such as palladium-catalyzed C-H activation or the ozonolysis of the double bond. rsc.orgrsc.org These computational studies can help to rationalize experimental observations and guide the design of more efficient catalysts and reaction conditions. For instance, computational studies on the coupling of alkenes and aldehydes have provided detailed understanding of reaction steps and enantioselectivity. nih.gov

The synergy between advanced analytical techniques and these computational and data-driven approaches is crucial. High-resolution mass spectrometry and multidimensional NMR, for example, can provide the detailed structural and mechanistic data needed to validate computational models and train AI algorithms. This integrated approach, where experimental and theoretical methods inform and guide each other, will be essential for unlocking the full scientific and technological potential of 5-Tetradecene, 14-bromo- and other complex molecules.

Table 3: Interdisciplinary Approaches for Advancing Research on 5-Tetradecene, 14-bromo-

DisciplineContributionExample Application
Computational Chemistry (DFT)Mechanistic elucidation, prediction of reactivity and selectivity. researchgate.netpitt.edursc.orgCalculating the energy barriers for different catalytic cycles in cross-coupling reactions.
Chemoinformatics/AIAutomated retrosynthetic analysis, prediction of reaction outcomes. numberanalytics.comneovarsity.orgpharmafeatures.comDesigning a multi-step synthesis of a complex natural product starting from 5-Tetradecene, 14-bromo-.
Advanced Analytical ChemistryDetailed structural characterization, real-time reaction monitoring. lu.seUsing 2D NMR techniques to determine the stereochemistry of a product from an asymmetric reaction.
Integrated ApproachSynergistic use of all three disciplines for accelerated discovery.Using computational screening to identify promising catalysts, synthesizing them, and then using in-situ monitoring to validate their performance.

Q & A

Q. What are the established synthetic routes for 5-tetradecene, 14-bromo-, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of brominated alkenes like 5-tetradecene, 14-bromo- typically involves halogenation of the parent alkene (e.g., hydrobromination or radical bromination). For example, ruthenium-catalyzed olefin metathesis has been used for self-metathesis of 5-tetradecene derivatives . Key parameters include catalyst choice (e.g., Grubbs catalysts), solvent polarity, and temperature. Optimization requires monitoring via GC-MS or NMR to track intermediates and byproducts. Yield improvements (e.g., 60–80%) are often achieved by controlling stoichiometry and reaction time .

Q. How is 5-tetradecene, 14-bromo- characterized spectroscopically, and what are its critical spectral markers?

  • Methodological Answer :
  • GC-MS : Retention indices (RI) and fragmentation patterns are compared to databases like NIST. For example, (E)-5-tetradecene has RI values of 1275 (non-polar column) and 1282 (semi-polar column) under specific temperature programs .
  • NMR : 1^1H NMR shows vinyl proton signals at δ 5.3–5.5 ppm (doublets, J = 10–15 Hz for trans isomers) and bromine-induced deshielding in adjacent carbons. 13^{13}C NMR confirms the double bond position via DEPT-135 .
  • IR : C-Br stretches appear at 500–600 cm1^{-1}, while C=C stretches are ~1650 cm1^{-1} .

Advanced Research Questions

Q. How do stereochemical variations (E/Z isomers) in 5-tetradecene, 14-bromo- affect its reactivity in cross-metathesis reactions?

  • Methodological Answer : Trans (E) isomers exhibit higher thermodynamic stability and slower reaction rates in ruthenium-catalyzed metathesis due to steric hindrance around the double bond. For example, (E)-5-tetradecene showed lower conversion (45%) compared to (Z)-isomers (70%) under identical conditions . Kinetic studies using 1^1H NMR or in-situ FTIR can monitor cis/trans isomerization during catalysis. Computational modeling (DFT) further elucidates transition-state energetics .

Q. What contradictions exist in reported biological activities of 5-tetradecene derivatives, and how can they be resolved experimentally?

  • Methodological Answer : While (E)-5-tetradecene was weakly correlated with antibacterial activity in Staphylococcus aureus (OPLS coefficient = 0.81), purified samples showed no direct inhibition, suggesting co-eluting compounds (e.g., dodecanoic acid) may confound results . To resolve this:
  • Purification : Use preparative GC or column chromatography to isolate 5-tetradecene, 14-bromo- from mixtures.
  • Dose-Response Assays : Test purified samples across concentrations (10–100 µg/mL) with controls for solvent effects.
  • Metabolomic Profiling : Combine LC-MS/MS and bioactivity-guided fractionation to identify true active components .

Q. How can discrepancies in retention indices (RI) for 5-tetradecene derivatives across GC studies be addressed?

  • Methodological Answer : RI variations arise from column type (e.g., DB-5 vs. HP-INNOWax) and temperature programs. Standardization steps include:
  • Internal Standards : Use n-alkanes (C8–C20) for RI calibration.
  • Cross-Validation : Compare RI data across multiple databases (e.g., NIST, PubChem) and replicate experimental conditions .
  • Collaborative Studies : Share raw chromatographic data via platforms like MassBank to improve reproducibility .

Methodological & Data Analysis Questions

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in brominated alkenes?

  • Methodological Answer :
  • Multivariate Analysis : Use OPLS-DA to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. For example, Y-related coefficients >0.5 indicate significant predictors .
  • QSAR Modeling : Apply Gaussian processes or random forests to predict reactivity/toxicity based on electronic parameters (e.g., HOMO-LUMO gaps) .
  • Error Analysis : Report confidence intervals and p-values to address variability in biological replicates .

Q. How should researchers design experiments to compare 5-tetradecene, 14-bromo- with its non-brominated analog?

  • Methodological Answer :
  • Controlled Synthesis : Prepare both compounds using identical catalysts/purification methods.
  • Head-to-Head Assays : Test properties like oxidative stability (e.g., under KMnO4_4) or polymerization kinetics.
  • Thermodynamic Profiling : Compare melting points, enthalpies of combustion, and solubility via DSC and shake-flask methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.